molecular formula C8H15Cl2N3O B2679694 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride CAS No. 2287287-56-1

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride

Cat. No.: B2679694
CAS No.: 2287287-56-1
M. Wt: 240.13
InChI Key: FQHYDQBNZJJDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride: is a chemical compound with the molecular formula C8H13N3O·2HCl. It is a derivative of imidazo[1,2-a][1,4]diazepine, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, followed by reduction and methanolysis. The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to maximize yield and purity, often involving continuous flow chemistry to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the methanol group to a carboxylic acid.

  • Reduction: : Reducing the imidazo ring system.

  • Substitution: : Replacing hydrogen atoms on the imidazo ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromic acid (H2CrO4), often under acidic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

  • Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Imidazo[1,2-a][1,4]diazepin-6-carboxylic acid.

  • Reduction: : Reduced imidazo derivatives.

  • Substitution: : Substituted imidazo derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as binding to specific receptors or enzymes.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride: is unique due to its specific structural features and biological activities. Similar compounds include:

  • Imidazo[1,2-a][1,4]diazepine derivatives: : These compounds share the imidazo ring system but differ in their substituents and functional groups.

  • Other tetrahydroimidazo derivatives: : These compounds have similar ring structures but may have different positions of saturation or additional functional groups.

Does this cover everything you were looking for, or is there something more specific you'd like to know?

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c12-6-7-3-9-4-8-10-1-2-11(8)5-7;;/h1-2,7,9,12H,3-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHYDQBNZJJDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C=CN=C2CN1)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.